Glc(b1-6)keto-Fru
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glc(b1-6)keto-Fru typically involves the isomerization of aldo-disaccharides to keto-disaccharides. One common method is the use of subcritical aqueous ethanol, which has been shown to effectively convert aldo-disaccharides to keto-disaccharides . The reaction conditions often include temperatures around 220°C and varying concentrations of ethanol to optimize the yield and suppress hydrolytic reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic catalysis. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose to fructose, which can then be linked to another glucose molecule via a β-1,6-glycosidic bond . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glc(b1-6)keto-Fru undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups
Scientific Research Applications
Glc(b1-6)keto-Fru has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Glc(b1-6)keto-Fru involves its interaction with specific enzymes and receptors in biological systems. For example, it can be metabolized by enzymes such as β-fructofuranosidase, which cleaves the β-1,6-glycosidic bond to release glucose and fructose . These monosaccharides can then enter various metabolic pathways, including glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Maltose: Composed of two glucose units linked by an α-1,4-glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness
Glc(b1-6)keto-Fru is unique due to its β-1,6-glycosidic linkage, which imparts different structural and functional properties compared to other disaccharides. This unique linkage affects its reactivity, stability, and interaction with enzymes, making it a valuable compound for various applications .
Biological Activity
Glc(b1-6)keto-Fru, a glycosylated compound, has garnered attention for its potential biological activities, particularly in metabolic processes and immune responses. This article delves into the biochemical properties, mechanisms of action, and implications of this compound in various biological contexts, supported by case studies and research findings.
Structure and Properties
This compound is a derivative of glucose and fructose linked through a β(1→6) glycosidic bond. Its unique structure influences its solubility and interaction with biological systems. The presence of keto groups may enhance its reactivity and biological activity compared to standard sugars.
Metabolic Effects
Research indicates that carbohydrates like this compound can significantly influence metabolic pathways. A study demonstrated that dietary glucose enhances B cell lymphopoiesis by activating mTOR signaling pathways, which are crucial for B cell development and function . This suggests that this compound may similarly impact immune cell metabolism.
Immune Modulation
The role of carbohydrates in modulating immune responses is well-documented. In particular, glucose supplementation has been shown to increase the proportion of bone marrow B cells, enhancing antibody production in immunized mice . The impact of this compound on immune cells could be explored further to understand its potential as an immunomodulatory agent.
Case Study 1: Dietary Influence on B Cell Development
A significant study involved mice fed diets supplemented with different carbohydrates, including glucose and fructose. Mice on a high-carbohydrate (HC) diet rich in glucose exhibited increased total and antigen-specific IgG levels compared to those on fructose . This finding underscores the importance of carbohydrate type in immune function and may extend to other glycosylated compounds like this compound.
Diet Type | Total IgG Levels | B Cell Proportion |
---|---|---|
High Glucose | Highest | Increased |
High Fructose | Lower | Decreased |
Case Study 2: Glycosyltransferase Pathway
The glycosyltransferase pathway plays a critical role in the biosynthesis of complex carbohydrates. Research has shown that enzymes involved in this pathway can modify the structure and functionality of carbohydrates, potentially enhancing their biological activity . Understanding how this compound is synthesized could provide insights into its biological roles.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
RJPPRBMGVWEZRR-FYKVHUBJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.